molecular formula C20H31N3O4 B1402962 (S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate CAS No. 1245649-99-3

(S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate

Cat. No. B1402962
M. Wt: 377.5 g/mol
InChI Key: HCHREKUQNBLKKM-INIZCTEOSA-N
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Description

The compound is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are often found in pharmaceuticals and drugs due to their versatile biological activities .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring with two nitrogen atoms at opposite positions. It also has a benzyloxycarbonyl group, which is often used as a protecting group for amines in organic synthesis .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a piperazine derivative, this compound likely has basic properties due to the presence of nitrogen atoms. The benzyloxycarbonyl group could make the compound more hydrophobic .

Scientific Research Applications

Synthesis and Molecular Structure

(S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate is synthesized and explored for its structural properties in various studies. For instance, the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the compound's role as an important intermediate in creating biologically active benzimidazole compounds, reflecting its significance in pharmaceutical chemistry (Liu Ya-hu, 2010). The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, indicating typical bond lengths and angles, underlining the compound's structural consistency and potential for further modifications (C. Mamat, Anke Flemming, & M. Köckerling, 2012).

Biological Activities

The compound demonstrates varying degrees of biological activity. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate shows certain biological activities like poor antibacterial and moderate anthelmintic activity, suggesting its potential in therapeutic applications (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, & P. Suchetan, 2015). Similarly, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate exhibit antibacterial and antifungal activities, indicating their potential use in combating microbial infections (B. Kulkarni, Sharada Thimmappaiah, Harisha Padigar, S. P. Adimule, Naveen Shivalingegowda, Lokanath K. Neratur, & Manjunatha Kumsi, 2016).

Structural and Chemical Analysis

The compound's versatility is further demonstrated through its structural analysis and reactivity. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provides insights into its chemical properties and potential applications in pharmaceuticals due to its pharmacologically useful core (Ashwini Gumireddy, Kevin DeBoyace, Alexander Rupprecht, Mohit Gupta, Saloni Patel, P. Flaherty, & P. Wildfong, 2021). Moreover, tert-butyl phenylazocarboxylates, related to the tert-butyl piperazine-1-carboxylate, are highlighted for their versatility as building blocks in synthetic organic chemistry, indicating the compound's importance in various chemical synthesis pathways (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).

Corrosion Inhibition

The compound also finds application in material sciences, such as in the field of corrosion inhibition. A study on the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in an HCl solution demonstrates the compound's potential as a corrosion inhibitor, showcasing its industrial application and significance in material protection (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, & D. Rashmi, 2021).

Future Directions

Piperazine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the potential uses of this compound in pharmaceutical applications .

properties

IUPAC Name

tert-butyl 4-[(2S)-2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4/c1-16(21-18(24)26-15-17-8-6-5-7-9-17)14-22-10-12-23(13-11-22)19(25)27-20(2,3)4/h5-9,16H,10-15H2,1-4H3,(H,21,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHREKUQNBLKKM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744457
Record name tert-Butyl 4-[(2S)-2-{[(benzyloxy)carbonyl]amino}propyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate

CAS RN

1245649-99-3
Record name 1,1-Dimethylethyl 4-[(2S)-2-[[(phenylmethoxy)carbonyl]amino]propyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245649-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(2S)-2-{[(benzyloxy)carbonyl]amino}propyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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